molecular formula C14H15NO4 B8628874 8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one

8,9-Dimethoxy-3,4-dihydro-1H-chromeno[3,4-c]pyridin-5(2H)-one

Cat. No. B8628874
M. Wt: 261.27 g/mol
InChI Key: JGUIPANVMMLLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04382939

Procedure details

Prepared by the method described in Example 1 except that the 3,4-dimethoxyphenol (61.5 g, 0.40 moles) is added in one portion to an ice-cooled mixture of ethyl 4-oxo-3-piperidinecarboxylate hydrochloride (75 g, 0.36 moles) and 200 ml of 72% sulfuric acid. Recrystallization from acetonitrile yielded the product (71 g), mp 186°-188° C.
Quantity
61.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Cl.O=[C:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH:15]1[C:20](OCC)=[O:21]>S(=O)(=O)(O)O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]2[C:14]3[CH2:19][CH2:18][NH:17][CH2:16][C:15]=3[C:20](=[O:21])[O:11][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
61.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
Cl.O=C1C(CNCC1)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the method
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(C=C1OC)C1=C(CNCC1)C(O2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 71 g
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.